5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione
CAS No.: 129761-06-4
Cat. No.: VC0160629
Molecular Formula: C7H6N2O2
Molecular Weight: 150.137
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129761-06-4 |
|---|---|
| Molecular Formula | C7H6N2O2 |
| Molecular Weight | 150.137 |
| IUPAC Name | 5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-4,7-dione |
| Standard InChI | InChI=1S/C7H6N2O2/c10-5-3-9-7(11)6-4(5)1-2-8-6/h1-2,8H,3H2,(H,9,11) |
| Standard InChI Key | UCGHLJNBTVIZMV-UHFFFAOYSA-N |
| SMILES | C1C(=O)C2=C(C(=O)N1)NC=C2 |
Introduction
Chemical Identity and Basic Information
5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione represents an important class of heterocyclic compounds. Its formal identification includes several standardized parameters and identifiers that are crucial for chemical cataloging and research.
Molecular Identification
The compound is characterized by the following identifiers and basic molecular properties:
| Parameter | Value |
|---|---|
| CAS Number | 129761-06-4 |
| Molecular Formula | C₇H₆N₂O₂ |
| Molecular Weight | 150.137 g/mol |
| IUPAC Name | 5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-4,7-dione |
| Standard InChI | InChI=1S/C7H6N2O2/c10-5-3-9-7(11)6-4(5)1-2-8-6/h1-2,8H,3H2,(H,9,11) |
| Standard InChIKey | UCGHLJNBTVIZMV-UHFFFAOYSA-N |
| SMILES Notation | C1C(=O)C2=C(C(=O)N1)NC=C2 |
| PubChem Compound ID | 45079924 |
This comprehensive identification system allows researchers to unambiguously identify and reference the compound across different chemical databases and literature sources .
Alternative Nomenclature
The compound is also known by several synonyms in chemical databases and literature:
-
1H-Pyrrolo[2,3-c]pyridine-4,7-dione,5,6-dihydro-(9CI)
-
4,7-Dihydroxy-6-azaindole
This variety of nomenclature reflects the different systems used to name heterocyclic compounds across various scientific and industrial contexts.
Structural Characteristics
The structural features of 5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione define its chemical reactivity and potential applications. Understanding its molecular architecture is essential for predicting its behavior in chemical reactions and biological systems.
Core Structure
5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione features a bicyclic heterocyclic system consisting of a fused pyrrole and pyridine ring. The compound contains:
-
A pyrrole ring with an NH group at position 1
-
A partially hydrogenated pyridine ring fused to the pyrrole
-
Two ketone groups at positions 4 and 7
This unique arrangement creates a planar conjugated system with specific electronic distribution that influences its chemical behavior and interactions with biological targets.
Physicochemical Properties
The compound exhibits distinctive physicochemical properties that determine its behavior in various experimental and biological settings:
| Property | Value | Significance |
|---|---|---|
| XLogP3-AA | -0.1 | Indicates slight hydrophilicity |
| Hydrogen Bond Donors | 2 | Important for biological interactions |
| Hydrogen Bond Acceptors | 2 | Contributes to binding capabilities |
| Rotatable Bond Count | 0 | Suggests rigid molecular structure |
| Topological Polar Surface Area | 62A² | Moderate membrane permeability |
| Exact Mass | 150.042927438 Da | Useful for mass spectrometry identification |
| Refractive Index | 1.622 | Optical property valuable for characterization |
These properties suggest that 5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione has moderate water solubility, limited lipophilicity, and potentially favorable drug-like characteristics according to Lipinski's rule of five for drug candidates .
Applications in Research and Development
The structural features of 5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione make it a compound of interest in various research contexts, particularly in medicinal chemistry and pharmaceutical development.
Medicinal Chemistry Applications
Heterocyclic compounds like 5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione are valuable in medicinal chemistry for several reasons:
-
They serve as scaffolds for designing inhibitors targeting specific biological pathways
-
Their nitrogen-containing heterocyclic frameworks can mimic natural substrates in enzyme active sites
-
The presence of hydrogen bond donors and acceptors facilitates specific interactions with biological targets
-
Their rigid framework provides a defined spatial arrangement of functional groups
These characteristics make the compound potentially useful in rational drug design approaches where specific molecular interactions are engineered to achieve desired biological effects.
Related Compounds and Structural Analogs
5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione belongs to a broader family of pyrrolopyridine derivatives that have demonstrated significant research interest due to their diverse biological activities.
Structural Relatives
Several related pyrrolopyridine derivatives share structural similarities with the target compound:
-
Pyrrolo[2,3-b]pyridines (7-azaindoles) - differ in the position of nitrogen in the six-membered ring
-
Pyrrolo[2,3-d]pyrimidines - contain an additional nitrogen in the six-membered ring
-
Fully aromatized pyrrolo[2,3-c]pyridines - lack the dihydro modification and dione functionalities
These structural analogs often exhibit distinct chemical reactivities and biological activities despite their similar core structures, highlighting the significance of subtle structural variations in determining molecular properties.
Research Significance and Future Directions
The unique structural features and chemical properties of 5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione position it as a compound with significant research potential across multiple disciplines.
Current Research Status
Current literature indicates that 5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione is primarily of interest in academic and industrial research settings due to its structural characteristics. The compound appears in chemical databases and commercial catalogs, suggesting its availability for research purposes .
Future Research Opportunities
Several promising research directions could be pursued with 5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione:
-
Systematic structure-activity relationship (SAR) studies through the synthesis of derivative libraries
-
Investigation of its potential as a scaffold in fragment-based drug discovery
-
Exploration of its binding capabilities with specific biological targets
-
Development of selective functionalization methodologies to access novel derivatives
-
Computational modeling of its interactions with proteins of therapeutic interest
These research avenues could potentially reveal new applications for this compound class in medicinal chemistry and material science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume